1-(3-ethyl-3H-diazirin-3-yl)methanaminehydrochloride

Description

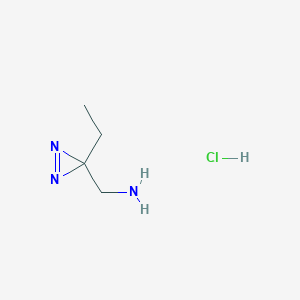

1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride is a diazirine-based compound characterized by a three-membered diazirine ring (N=N) fused with an ethyl group and a methanamine moiety. The diazirine scaffold is widely utilized in photoaffinity labeling due to its ability to generate reactive carbenes upon UV irradiation (350 nm), enabling covalent crosslinking with biomolecular targets . The hydrochloride salt form increases solubility in polar solvents, facilitating its use in aqueous systems.

Properties

Molecular Formula |

C4H10ClN3 |

|---|---|

Molecular Weight |

135.59 g/mol |

IUPAC Name |

(3-ethyldiazirin-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C4H9N3.ClH/c1-2-4(3-5)6-7-4;/h2-3,5H2,1H3;1H |

InChI Key |

BINKLGCSAWMXEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(N=N1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 3-ethyl-3H-diazirine with methanamine under specific conditions to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(3-Ethyl-3H-diazirin-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is often used as a biological marker to study protein interactions and enzyme activities.

Medicine: Research into potential medical applications includes its use in drug development and diagnostic tools.

Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride involves its high reactivity, which allows it to interact with various molecular targets. The compound can form covalent bonds with proteins and other biomolecules, making it useful for studying molecular interactions and pathways. The specific molecular targets and pathways involved depend on the context of its use in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with 1-(3-ethyl-3H-diazirin-3-yl)methanamine hydrochloride:

Key Comparative Insights

- Stability : The ethyl group in the target compound likely improves thermal stability over methyl analogs, though less than TPD’s trifluoromethyl-phenyl combination, which resists decomposition in 1 M acid/base .

- Reactivity : Cyclopropane-containing derivatives (e.g., [1-(trifluoromethyl)cyclopropyl]methanamine ) exhibit unique reactivity due to ring strain, enabling selective bond-forming reactions absent in diazirines.

- Biological Applications : Azetidine and thiadiazole derivatives (e.g., ) are preferred in drug discovery for their balanced solubility and target engagement, whereas diazirines are niche tools for mechanistic photolabeling studies.

Research Findings

- TPD: Photolysis in methanol yields >95% insertion products, demonstrating high carbene reactivity .

- Azetidine Derivatives : Conformational constraints improve binding to G protein-coupled receptors (GPCRs), as seen in 1-benzhydrylazetidin-3-amine hydrochloride .

- Thiadiazole Analogs : Exhibit herbicidal activity in preliminary screens, attributed to thiadiazole’s electron-deficient core .

Biological Activity

1-(3-ethyl-3H-diazirin-3-yl)methanaminehydrochloride is a diazirine derivative that has garnered attention in chemical biology due to its unique properties and potential applications. This compound is particularly notable for its ability to generate reactive carbene species upon photolysis, which can be utilized in various biological studies, including protein labeling and interaction studies.

This compound is characterized by its diazirine moiety, which allows it to act as a photoreactive probe. The compound's structure facilitates the generation of a carbene upon exposure to ultraviolet light, making it valuable for studying biomolecular interactions and dynamics.

| Property | Value |

|---|---|

| Molecular Formula | C6H10ClN3 |

| Molecular Weight | 175.62 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound primarily stems from its ability to form reactive intermediates. Upon photolysis, the diazirine group undergoes a transformation that generates a highly reactive carbene. This carbene can then interact with nucleophilic sites on proteins, leading to covalent modifications that can be used to study protein structure and function.

Biological Applications

- Protein Labeling : The compound has been effectively used in studies involving the labeling of proteins. By introducing the diazirine moiety into a protein of interest, researchers can utilize UV light to induce cross-linking with nearby amino acids, facilitating the identification of protein-protein interactions.

- Drug Development : Due to its reactivity, this compound may serve as a lead structure for developing new therapeutic agents that target specific proteins or pathways in disease processes.

Case Study 1: Protein Interaction Studies

In a study focused on understanding protein interactions, researchers employed this compound as a photoreactive probe. The probe was introduced into a cellular system, and upon UV irradiation, covalent bonds were formed with target proteins. Subsequent analysis revealed insights into the interaction networks within the cell.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of diazirine derivatives, including this compound. The results indicated that certain modifications of the diazirine structure could enhance antibacterial activity against specific strains of bacteria, suggesting potential applications in developing new antibiotics.

Research Findings

Recent studies have highlighted the versatility of diazirine-based compounds in various biological contexts:

- Photocrosslinking Efficiency : Research demonstrated that compounds like this compound exhibit high efficiency in photocrosslinking reactions, making them suitable for probing dynamic biological processes.

- Fluorescence Enhancement : In some applications, diazirine derivatives have been shown to enhance fluorescence signals upon cross-linking with target proteins, providing a powerful tool for visualizing protein interactions in real-time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.